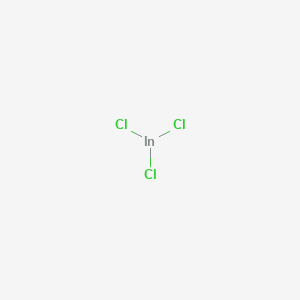

Indium chloride (InCl3)

説明

Indium(III) chloride (InCl3) is an indium halide that is a Lewis acid in a variety of organic reactions . It is an efficient water-stable Lewis acid catalyst used in many organic transformations. It is moderately toxic and shows high tolerance to most of the oxygen and nitrogen containing functional groups .

Synthesis Analysis

Indium(III) chloride can be synthesized using 99.99-99.999% Indium metal and 36% hydrochloric acid as the material and using organic solvents including n-butyl alcohol and n-heptane as the dehydrant . Another simple method of synthesis involves the reaction of Indium with Chlorine .Molecular Structure Analysis

InCl3 crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In (III) centers . This structure is akin to that seen in YCl3 .Chemical Reactions Analysis

InCl3 is a Lewis acid and forms complexes with donor ligands . It reacts with water to form hydrated indium trichloride . It also reacts with indium metal at high temperature to form lower valent indium chlorides .Physical And Chemical Properties Analysis

Indium(III) chloride is a white, flaky solid . It has a molar mass of 221.18 g/mol . It has a density of 3.46 g/cm3 . It has a melting point of 586 °C and a boiling point of 800 °C . It is very soluble in water and deliquescent .科学的研究の応用

Lewis Acid in Organic Synthesis

Indium (III) chloride is a white, flaky solid that is used in organic synthesis as a Lewis acid . It is the most available soluble derivative of indium .

Catalyst in Chemistry

Indium (III) chloride acts as a catalyst in various chemical reactions . It forms complexes with donor ligands, L, InCl3L, InCl3L2, InCl3L3 .

Synthesis of Indolylindolines

Indium (III) chloride can be used as a catalyst to synthesize indolylindolines through self-addition of indoles .

Synthesis of Vinyl Indoles

Indium (III) chloride can be used as a catalyst in the synthesis of vinyl indoles from unfunctionalized indoles and vinyl azides .

Catalyst for Aqueous Organic Reactions

Indium (III) chloride is a useful catalyst for aqueous organic reactions including C-C bond formation, aldol reactions, and reductions .

Fabrication of Photoanode for Dye Sensitized Solar Cells

Indium (III) chloride can be used in the fabrication of a photoanode for dye sensitized solar cells .

Preparation of Semiconductor Materials

Owing to its optoelectronic properties, Indium (III) chloride is used to prepare many semiconductor materials .

Michael Addition of Silylenol and Indoles

Indium (III) chloride can act as a catalyst in the Michael addition of silylenol and indoles .

作用機序

Target of Action

Indium Chloride primarily targets the respiratory system . It is also known to interact with various oxygen and nitrogen-containing functional groups .

Mode of Action

Indium Chloride acts as a Lewis acid catalyst in many organic transformations . It forms complexes with donor ligands, L, in the form of InCl3L, InCl3L2, and InCl3L3 . For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .

Biochemical Pathways

It is known to be used in the synthesis ofIndolylindolines through self-addition of indoles . It also plays a role in the Friedel-Crafts acylations and Diels-Alder reactions .

Pharmacokinetics

It is known that incl3 is very soluble and deliquescent , which could potentially influence its bioavailability.

Result of Action

The result of Indium Chloride’s action is the formation of various complexes with donor ligands . It also leads to the synthesis of Indolylindolines and plays a role in various organic reactions .

Action Environment

The action of Indium Chloride is influenced by environmental factors such as temperature and solvent. For instance, in diethyl ether solution, InCl3 reacts with lithium hydride, LiH . The reaction of InCl3 is also known to proceed at room temperature, with 1 mole% catalyst loading in an acetonitrile-water solvent mixture .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

trichloroindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMQHVBLHHWTO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[In](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl3, Cl3In | |

| Record name | indium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033566 | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium chloride (InCl3) | |

CAS RN |

10025-82-8, 36403-62-0 | |

| Record name | Indium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (133InCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036403620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (InCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)